Cas no 706759-32-2 (tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate)
tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-Tetrahydro-2H-pyran-4-ylpiperazine-1-carboxylate
- 4-(tetrahydro-pyran-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
- tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate
- EN300-137586
- MFCD11505064
- SCHEMBL995166
- AKOS005646855
- CS-0154690
- 706759-32-2
- F14348
- DA-41630
- STL089968
- TS-00903
- tert-butyl4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-tetrahydro-2H-pyran-4-yl-1-piperazinecarboxylate, AldrichCPR
- DSIMMXOFLAHCGT-UHFFFAOYSA-N
- tert-Butyl 4-Tetrahydro-2H-pyran-4-ylpiperazine-1-carboxylate
- t-Butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate
- GDB75932
-
- MDL: MFCD11505064
- Inchi: 1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-6-15(7-9-16)12-4-10-18-11-5-12/h12H,4-11H2,1-3H3
- InChI Key: DSIMMXOFLAHCGT-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)N1CCN(C(=O)OC(C)(C)C)CC1
Computed Properties
- Exact Mass: 270.19400
- Monoisotopic Mass: 270.19434270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 42Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 359.5±42.0 °C at 760 mmHg
- Flash Point: 171.2±27.9 °C
- PSA: 42.01000
- LogP: 1.59390
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A119001783-5g |
tert-Butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate |
706759-32-2 | 97% | 5g |
$970.20 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FX669-50mg |
tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate |
706759-32-2 | 95% | 50mg |
322.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FX669-200mg |
tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate |
706759-32-2 | 95% | 200mg |
801.0CNY | 2021-07-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD446862-100mg |
tert-Butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate |
706759-32-2 | 95% | 100mg |
¥542.0 | 2023-09-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD446862-250mg |
tert-Butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate |
706759-32-2 | 95% | 250mg |
¥805.0 | 2023-09-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD446862-1g |
tert-Butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate |
706759-32-2 | 95% | 1g |
¥2001.0 | 2024-04-18 | |
| Chemenu | CM363487-250mg |
tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate |
706759-32-2 | 95%+ | 250mg |
$111 | 2022-08-31 | |
| Chemenu | CM363487-1g |
tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate |
706759-32-2 | 95%+ | 1g |
$275 | 2022-08-31 | |
| abcr | AB481922-250 mg |
t-Butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate; . |
706759-32-2 | 250MG |
€220.10 | 2023-01-08 | ||
| abcr | AB481922-1 g |
t-Butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate; . |
706759-32-2 | 1g |
€457.20 | 2023-01-08 |
tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate Suppliers
tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate
Research Brief on Tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate (CAS: 706759-32-2) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate (CAS: 706759-32-2) as a versatile intermediate in drug discovery and development. This compound, characterized by its piperazine and tetrahydropyran (oxane) moieties, has garnered attention for its potential applications in the synthesis of bioactive molecules, particularly in the fields of oncology, neurology, and infectious diseases. The following brief synthesizes the latest findings and emerging trends related to this compound, offering insights into its synthetic utility, biological relevance, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the role of tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate as a key building block in the development of novel kinase inhibitors. Researchers utilized this compound to synthesize a series of derivatives targeting the PI3K/AKT/mTOR pathway, a critical signaling cascade implicated in cancer progression. The study reported that modifications at the piperazine ring, facilitated by the Boc-protecting group, allowed for efficient diversification of the scaffold, yielding compounds with nanomolar potency against specific cancer cell lines. Notably, one derivative exhibited >80% tumor growth inhibition in xenograft models, underscoring the compound's potential as a pharmacophore in oncology drug design.
In the realm of central nervous system (CNS) therapeutics, a 2024 preprint in Bioorganic & Medicinal Chemistry Letters detailed the use of 706759-32-2 as a precursor for serotonin receptor modulators. The tetrahydropyran moiety was found to enhance blood-brain barrier permeability, while the piperazine core provided optimal interactions with 5-HT receptors. Structural-activity relationship (SAR) studies revealed that deprotection of the tert-butyloxycarbonyl (Boc) group enabled further functionalization, leading to compounds with improved selectivity for 5-HT1A over 5-HT2B receptors—a crucial feature for reducing cardiotoxicity risks in psychiatric drug candidates.
From a synthetic chemistry perspective, recent innovations have focused on improving the scalability and sustainability of producing tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate. A 2023 Green Chemistry publication described a continuous-flow hydrogenation process that reduced the environmental impact of synthesizing the oxane precursor by 40% compared to batch methods. Additionally, advancements in enzymatic resolution techniques have enabled the production of enantiomerically pure forms of this intermediate, addressing the growing demand for chiral building blocks in asymmetric synthesis.
Emerging applications in antimicrobial research have also been reported. A multinational collaboration published in Antimicrobial Agents and Chemotherapy (2024) identified derivatives of 706759-32-2 as potent efflux pump inhibitors in multidrug-resistant Gram-negative bacteria. The researchers noted that the amphiphilic nature of the molecule, conferred by its heterocyclic components, disrupted bacterial membrane integrity while maintaining low mammalian cell cytotoxicity—a promising feature for overcoming antibiotic resistance.
Looking ahead, several clinical-stage compounds derived from this scaffold are anticipated to enter Phase II trials in 2025, particularly in oncology and neuroinflammatory indications. Industry analysts project that the global market for piperazine-based intermediates, including tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate, will grow at a CAGR of 6.8% from 2024 to 2030, driven by increasing demand for targeted therapies and the compound's versatility in structure-activity optimization.
In conclusion, tert-butyl 4-(oxan-4-yl)piperazine-1-carboxylate (706759-32-2) continues to demonstrate significant value across multiple therapeutic areas. Its unique structural features enable diverse chemical modifications, while recent research underscores its biological relevance. As synthetic methodologies advance and biological understanding deepens, this compound is poised to remain a cornerstone in medicinal chemistry efforts for the foreseeable future.
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